N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinylsulfonyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxyphenylamine, undergoes a series of reactions to introduce the necessary functional groups.
Pyrrolidinylsulfonyl Group Addition: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the pyrrolidinylsulfonyl group.
Pyridinyl Group Incorporation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Influence on cellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(2-oxo-3-(pyrrolidin-1-yl)pyridin-1(2H)-yl)acetamide: Lacks the sulfonyl group.
N-(2-methoxyphenyl)-2-(2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is unique due to the presence of the pyrrolidinylsulfonyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(2-methoxyphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N3O4S with a molecular weight of approximately 373.46 g/mol. Its structure features a methoxyphenyl group and a pyrrolidine ring linked through a sulfonamide moiety, which contributes to its biological activity.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit various enzymes, including carbonic anhydrases and certain proteases, which are critical in many biological pathways.
- Modulation of Signaling Pathways : Preliminary studies suggest that it may interact with signaling pathways involved in inflammation and cell proliferation, potentially acting as an anti-inflammatory or anti-cancer agent.
- Antioxidant Properties : Similar compounds have shown the ability to modulate oxidative stress responses, which is crucial in preventing cellular damage.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Activity | Description |
---|---|
Antitumor | Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. |
Anti-inflammatory | Reduces pro-inflammatory cytokine production in vitro and in vivo models. |
Antimicrobial | Demonstrates activity against certain bacterial strains, suggesting potential as an antibiotic. |
Antitumor Activity
A study conducted on the compound's effect on MDA-MB-231 breast cancer cells revealed significant cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. The compound's effectiveness was enhanced when used in combination with doxorubicin, indicating a synergistic effect that warrants further investigation .
Anti-inflammatory Effects
In animal models of acute inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential for treating inflammatory diseases .
Antimicrobial Activity
The compound has been tested against various bacterial strains, showing promising results against Gram-positive bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-15-8-3-2-7-14(15)19-17(22)13-20-10-6-9-16(18(20)23)27(24,25)21-11-4-5-12-21/h2-3,6-10H,4-5,11-13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWATYSIMSZQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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